6-Bromo-5-iodopyridin-2-amine
Overview
Description
6-Bromo-5-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrIN2. It is a derivative of pyridine, featuring bromine and iodine substituents at the 6 and 5 positions, respectively, and an amino group at the 2 position.
Scientific Research Applications
6-Bromo-5-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety information for 6-Bromo-5-iodopyridin-2-amine includes the following hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Mechanism of Action
Target of Action
It is known that the compound belongs to the family of pyridine derivatives , which are often used in the synthesis of various pharmaceuticals due to their ability to interact with a wide range of biological targets.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.04 , which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodopyridin-2-amine typically involves halogenation reactions. One common method is the selective amination at the C-5 position of 2-amino-5-halopyridine using copper-catalyzed reactions. This method provides high yields and is operationally simple . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which are efficient for introducing the bromine and iodine substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high purity and yield. The use of inert atmospheres and specific temperature controls are crucial to maintain the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Employed in selective amination reactions.
Nucleophiles: Such as amines and hydroxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative used in similar applications.
2-Bromo-5-iodopyridine: Shares structural similarities but lacks the amino group at the 2 position.
Uniqueness
6-Bromo-5-iodopyridin-2-amine is unique due to the presence of both bromine and iodine substituents along with an amino group, which provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
6-bromo-5-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKDQCAHJFFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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